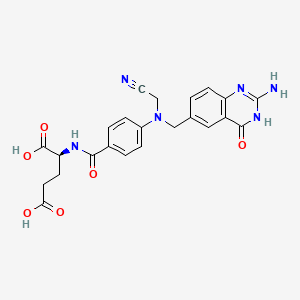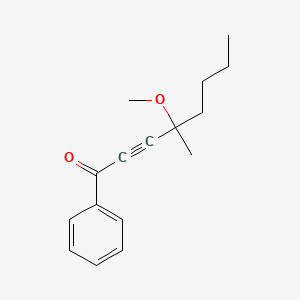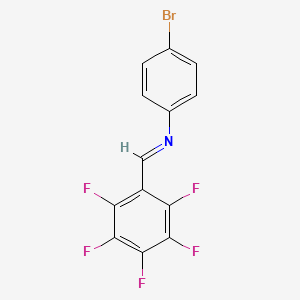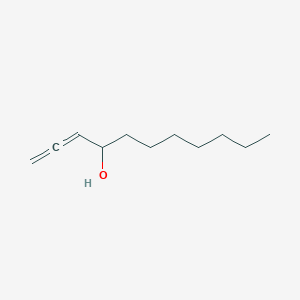
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- is a complex organic compound that features a pyridine ring substituted with a propyl chain linked to a tetrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-tetrazole-5-thiol with a suitable pyridine derivative. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as zinc salts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole moiety to amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties
Mecanismo De Acción
The mechanism of action of Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 3-((1-methyl-1H-tetrazol-5-yl)thio)-: Similar structure but with different substitution pattern.
Pyridine, 4-((1H-tetrazol-5-yl)methyl)-: Features a different linkage between the pyridine and tetrazole moieties.
Uniqueness
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
| 80087-02-1 | |
Fórmula molecular |
C10H13N5S2 |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
4-[3-(1-methyltetrazol-5-yl)sulfanylpropylsulfanyl]pyridine |
InChI |
InChI=1S/C10H13N5S2/c1-15-10(12-13-14-15)17-8-2-7-16-9-3-5-11-6-4-9/h3-6H,2,7-8H2,1H3 |
Clave InChI |
OMHHOYKQSMBZOO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)SCCCSC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol](/img/no-structure.png)
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)

![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)


![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)



![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)

